molecular formula C16H26ClNO4 B1671257 Esmololhydrochlorid CAS No. 81161-17-3

Esmololhydrochlorid

Katalognummer: B1671257
CAS-Nummer: 81161-17-3
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: GEKNCWBANDDJJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Esmolol hydrochloride primarily targets the beta-1 adrenergic receptors located in the heart . These receptors play a crucial role in regulating the heart’s function, including the force and rate of heart contractions .

Mode of Action

Esmolol hydrochloride acts as a beta-1 selective adrenergic receptor blocking agent . It competes with sympathetic neurotransmitters for receptor binding sites, thereby blocking their agonistic effect . By predominantly blocking the beta-1 receptors in cardiac tissue, esmolol hydrochloride decreases the force and rate of heart contractions .

Biochemical Pathways

Esmolol hydrochloride affects the biochemical pathways involving the sympathetic neurotransmitters epinephrine and norepinephrine . By blocking the beta-1 adrenergic receptors, esmolol hydrochloride inhibits the action of these naturally occurring substances, leading to decreased force and rate of heart contractions .

Pharmacokinetics

Esmolol hydrochloride exhibits rapid onset and short duration of action . It is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . This metabolism results in the formation of a free acid and methanol . The elimination half-life of esmolol hydrochloride after intravenous infusion is approximately 9 minutes .

Action Environment

The action of esmolol hydrochloride is influenced by various environmental factors. Furthermore, its short duration of action is based on the ester-methyl side chain, which allows for quick hydrolysis .

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Esmolol has received FDA approval for several critical conditions:

  • Supraventricular Tachycardia : Effective in controlling heart rates during episodes of supraventricular tachycardia, atrial fibrillation, and atrial flutter.
  • Hypertension During Surgery : Used to manage perioperative hypertension and tachycardia, allowing for stable hemodynamic control during surgical procedures.
  • Sinus Tachycardia : Provides rapid intervention in cases of noncompensatory sinus tachycardia, especially in acute coronary syndrome scenarios .

Off-Label Uses

Beyond its approved applications, esmolol is utilized in several off-label contexts:

  • Aortic Dissection : Helps manage heart rate and blood pressure during acute episodes.
  • Acute Coronary Syndrome : Assists in rate control for patients experiencing myocardial ischemia.
  • Thyrotoxicosis : Used to mitigate symptoms associated with hyperthyroid crises.
  • Electroconvulsive Therapy : Reduces catecholamine release during procedures .

Case Study 1: Management of Refractory Ventricular Fibrillation

In a recent study, esmolol was administered to patients experiencing refractory ventricular fibrillation in prehospital settings. The results indicated improved survival rates when esmolol was used as part of the resuscitation protocol .

Case Study 2: Topical Application for Diabetic Foot Ulcers

A phase 1/2 clinical trial evaluated a topical formulation of esmolol for diabetic foot ulcers. The study demonstrated a significant reduction in ulcer area with 60.3% achieving target closure compared to 41.7% in the standard care group. This suggests potential for esmolol beyond intravenous use, offering a novel treatment modality .

Pharmacological Properties

PropertyDetails
Mechanism of Action Beta-1 adrenergic receptor blockade
Half-Life Approximately 9 minutes
Metabolism Rapid hydrolysis by plasma esterases
Common Adverse Effects Hypotension, phlebitis

Esmolol's rapid metabolism allows for quick titration and cessation of effects, which is particularly advantageous in critical care settings where patient conditions can change rapidly .

Monitoring and Safety Considerations

Monitoring vital signs is crucial when administering esmolol. Adverse effects such as hypotension can occur but are generally manageable through careful dosage adjustments. Serious adverse events related to esmolol are rare when used appropriately .

Biochemische Analyse

Biochemical Properties

Esmolol hydrochloride works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions . It prevents the action of two naturally occurring substances: epinephrine and norepinephrine .

Cellular Effects

Esmolol hydrochloride’s primary cellular effect is on cardiac cells, where it decreases the force and rate of heart contractions by blocking beta-adrenergic receptors . This leads to a decrease in heart rate and blood pressure, which can be beneficial in conditions such as tachycardia and hypertension .

Molecular Mechanism

The molecular mechanism of esmolol hydrochloride involves the blocking of beta-adrenergic receptors in the heart . This prevents the action of epinephrine and norepinephrine, two naturally occurring substances that normally increase heart rate and force of contraction .

Temporal Effects in Laboratory Settings

Esmolol hydrochloride has a rapid distribution half-life of about two minutes and an elimination half-life of about nine minutes . This short duration of action is due to its rapid metabolism by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells .

Dosage Effects in Animal Models

In animal models, esmolol hydrochloride at 200 to 300 μg/kg/min significantly reduced resting heart rate and blood pressure . Lower doses (5 to 160 μg/kg/min) had no consistent effect on hemodynamic variables .

Metabolic Pathways

Esmolol hydrochloride undergoes rapid hydrolysis of the ester linkage, which is catalyzed by esterases found in the cytosol of red blood cells . The plasma cholinesterases or red cell membrane acetylcholinesterases are not involved in this metabolic reaction .

Transport and Distribution

Esmolol hydrochloride is administered by continuous intravenous infusion with or without a loading dose . Its rapid distribution and elimination make it suitable for short-term control of heart rate in various clinical situations .

Subcellular Localization

As a small molecule drug, esmolol hydrochloride does not have a specific subcellular localization. Its primary site of action is the beta-adrenergic receptors located on the cell membrane of cardiac cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Esmololhydrochlorid umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion von p-Bromphenol mit Methylacrylat in Gegenwart eines Palladiumkatalysators und eines Phosphinliganden zur Bildung von 3-(4-Hydroxyphenyl)methylacrylat. Dieser Zwischenstoff wird dann in Gegenwart eines Palladium-Kohlekatalysators hydriert, um 4-Hydroxymethylphenylpropionat zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise nach dem gleichen Syntheseweg, aber in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffizienz und Sicherheit optimiert. Die Reaktionsschritte werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Biologische Aktivität

Esmolol hydrochloride is a short-acting, beta-1 selective adrenergic receptor blocker primarily used in the management of supraventricular tachycardia and other cardiac conditions. Recent research has expanded its applications, particularly in wound healing and diabetic foot ulcers (DFUs). This article explores the biological activity of esmolol hydrochloride, focusing on its mechanisms of action, therapeutic potential, and clinical findings.

Esmolol exhibits several biological activities that contribute to its therapeutic effects:

  • Beta-1 Adrenergic Receptor Blockade : As a selective beta-blocker, esmolol reduces heart rate and myocardial contractility, making it effective for acute cardiac conditions.
  • Inhibition of Aldose Reductase : Esmolol has been shown to inhibit the enzyme aldose reductase, which plays a crucial role in the formation of sorbitol from glucose. This inhibition can help mitigate complications associated with diabetes, such as neuropathy and retinopathy .
  • Promotion of Wound Healing : Recent studies indicate that esmolol enhances the migration of key cell types involved in wound healing, including fibroblasts, endothelial cells, and keratinocytes. This effect is particularly significant under high-glucose conditions that typically impair healing .

Inhibition of Sorbitol Formation

In vitro studies have demonstrated that esmolol significantly inhibits sorbitol formation in erythrocytes. A study reported a 59% reduction in sorbitol levels when erythrocytes were treated with esmolol compared to control groups under high glucose conditions. The concentration-dependent effects were observed at various doses ranging from 0.01 to 1,000 µM .

Scratch Assay for Cell Migration

The scratch assay method was employed to evaluate the migration capabilities of human fibroblasts and keratinocytes in the presence of esmolol. Results indicated that esmolol at concentrations of 1 and 10 µM significantly enhanced cell migration compared to untreated controls. This suggests a potential role for esmolol in improving wound healing processes .

Diabetic Foot Ulcers (DFUs)

A multicenter, randomized double-blind clinical trial investigated the efficacy of topical esmolol hydrochloride (14% gel) combined with standard care for treating DFUs. Key findings include:

  • Wound Closure Rates : The study found that 60.3% of participants receiving esmolol achieved target ulcer closure within 12 weeks compared to 41.7% in the control group (odds ratio [OR], 2.13; P = .03). By week 24, closure rates improved to 77.2% for the esmolol group versus 55.6% for controls (OR, 2.71; P = .01) .
  • Safety Profile : Treatment-emergent adverse events were reported in 18.8% of participants; however, most events were not attributable to the study drug .

Summary Table of Findings

Study Aspect Findings
Sorbitol Inhibition59% reduction in erythrocytes at high glucose levels
Cell MigrationSignificant enhancement at concentrations of 1 and 10 µM
DFU Closure Rate (12 weeks)60.3% (esmolol) vs. 41.7% (control)
DFU Closure Rate (24 weeks)77.2% (esmolol) vs. 55.6% (control)
Adverse Events18.8% reported; most non-drug related

Eigenschaften

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNCWBANDDJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81147-92-4 (Parent)
Record name Esmolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7049003
Record name Esmolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Esmolol selectively inhibits response to adrenergic stimuli by competitively blocking cardiac B1-adrenergic receptors, while having little effect on the B2-adrenergic receptors of bronchial and vascular smooth muscle. At high doses (e.g., greater than 300 ug/kg per minute), this selectivity of esmolol for B1-adrenergic receptors usually diminishes, and the drug will competitively inhibit B1-and B2-adrenergic receptors., By inhibiting myocardial beta1-adrenergic receptors, esmolol produces negative chronotropic and inotropic activity. Through its myocardial B1-adrenergic blocking action, esmolol decreases resting and exercise-induced heart rate, reflex orthostatic tachycardia, myocardial contractility, rate of left ventricular pressure rise (dp/dt), right ventricular contractility, and cardiac index., The decrease in myocardial contractility, arterial pressure, and heart rate produced by esmolol can lead to a reduction in myocardial oxygen consumption, which may account for the effectiveness of the drug in myocardial ischemia.
Record name ESMOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or off-white crystalline powder, Crystals from methanol-ether

CAS No.

81161-17-3
Record name Esmolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81161-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esmolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esmolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Esmolol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESMOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05260LC8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ESMOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

85-86 °C
Record name ESMOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esmolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Esmolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Esmolol hydrochloride
Reactant of Route 4
Reactant of Route 4
Esmolol hydrochloride
Reactant of Route 5
Reactant of Route 5
Esmolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Esmolol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.